molecular formula C11H7ClFNOS B3000392 5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide CAS No. 476296-58-9

5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide

Cat. No.: B3000392
CAS No.: 476296-58-9
M. Wt: 255.69
InChI Key: XSBUUAOCXSJDIC-UHFFFAOYSA-N
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Description

5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide is an organic compound with the molecular formula C11H7ClFNO This compound belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide is Coagulation Factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot.

Mode of Action

It is known to interact with its target, coagulation factor x . The interaction likely alters the function of the factor, potentially inhibiting its role in the coagulation cascade. This could lead to a decrease in blood clot formation.

Biochemical Pathways

The compound affects the coagulation cascade, a biochemical pathway responsible for blood clotting . By interacting with Coagulation Factor X, it may disrupt this pathway, leading to downstream effects such as reduced clot formation.

Result of Action

Given its target, it is likely that the compound could reduce blood clot formation by inhibiting the function of Coagulation Factor X .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 4-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted thiophene derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-fluorophenyl)thiophene-2-carboxamide
  • 5-chloro-N-(3-fluorophenyl)thiophene-2-carboxamide
  • 5-chloro-N-(4-chlorophenyl)thiophene-2-carboxamide

Uniqueness

5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide is unique due to the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its binding affinity to target enzymes and its overall stability .

Biological Activity

5-Chloro-N-(4-fluorophenyl)thiophene-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chloro group and a fluorophenyl moiety. Its chemical structure can be represented as follows:

5 Chloro N 4 fluorophenyl thiophene 2 carboxamide\text{5 Chloro N 4 fluorophenyl thiophene 2 carboxamide}

This structure is significant as it influences the compound's interaction with biological targets.

1. Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives were reported to range from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .

Bacterial Strain MIC (µg/mL) Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays on different cancer cell lines. Studies have demonstrated that it can inhibit cell proliferation significantly, with IC50 values ranging from 3 to 20 µM depending on the specific cancer type being studied .

For example, in MCF-7 breast cancer cells, the compound exhibited an IC50 value of approximately 10 µM, indicating strong antiproliferative effects. The mechanism appears to involve the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Cell Line IC50 (µM) Mechanism
MCF-710Tubulin destabilization
MDA-MB-23123Apoptosis induction
HCT11614Cell cycle arrest

3. Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular assays .

Case Study: Anticancer Efficacy

A recent study focused on the effects of this compound on human leukemia cell lines. The findings indicated that treatment led to significant reductions in cell viability and alterations in cellular morphology consistent with apoptosis . The study employed flow cytometry to confirm these effects, revealing an increase in cells arrested in the G2/M phase of the cell cycle.

Case Study: Antibacterial Assessment

Another investigation assessed the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed that it not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting potential for use in treating chronic infections .

Properties

IUPAC Name

5-chloro-N-(4-fluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNOS/c12-10-6-5-9(16-10)11(15)14-8-3-1-7(13)2-4-8/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBUUAOCXSJDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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